molecular formula C14H19N3O4 B556391 N-Acetyl-L-leucine-p-nitroanilide CAS No. 19746-40-8

N-Acetyl-L-leucine-p-nitroanilide

Cat. No. B556391
CAS RN: 19746-40-8
M. Wt: 293.32 g/mol
InChI Key: SLJKQHDBYBGOMH-ZDUSSCGKSA-N
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Description

N-Acetyl-L-leucine-p-nitroanilide is a chemical compound with the molecular formula C14H19N3O4 . It is also known by other names such as Acetyl-L-leucine 4-nitroanilide and (2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide . The molecular weight of this compound is 293.32 g/mol .


Molecular Structure Analysis

The molecular structure of N-Acetyl-L-leucine-p-nitroanilide includes an acetyl group attached to the L-leucine molecule and a p-nitroanilide group . The InChI string representation of the molecule is InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1 .


Physical And Chemical Properties Analysis

N-Acetyl-L-leucine-p-nitroanilide has a molecular weight of 293.32 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 5 . The exact mass and monoisotopic mass of the compound are 293.13755610 g/mol . The topological polar surface area of the compound is 104 Ų .

Scientific Research Applications

  • Synthesis and Use as an Enzyme Substrate : Optically pure N-Acetyl-L-leucine-p-nitroanilide has been synthesized and used as a substrate for various aminopeptidases. This compound is particularly useful for the assay of these enzymes, providing a method to measure enzymatic activity (E. V. Ramenskii et al., 2004); (W. Yutao et al., 2012).

  • Hydrolysis Studies with Chymotrypsin : Studies on the hydrolysis of N-Acetyl-L-leucine-p-nitroanilide with chymotrypsin have helped in understanding enzyme kinetics and mechanisms. It serves as a sensitive substrate, revealing details about enzyme behavior and inhibition (H. Bundy, 1963).

  • Research in Human Placenta : Research involving human placenta utilized N-Acetyl-L-leucine-p-nitroanilide to study specific enzymes that hydrolyze N-acetylaminoacyl-p-nitroanilides. This study provided insights into the properties and behavior of these enzymes in human tissues (T. Unger et al., 1979).

  • Medical Applications in Niemann-Pick Disease : N-Acetyl-L-leucine-p-nitroanilide has been used in studies related to Niemann-Pick disease type C (NPC). Research showed that N-Acetyl-DL-Leucine, a derivative of N-Acetyl-L-Leucine, is effective in improving ataxia symptoms in NPC patients. The compound was investigated for its potential therapeutic benefits (Danielle te Vruchte et al., 2019).

  • Investigation in Lysosomal Storage Disorders : Studies have shown that N-Acetyl-DL-Leucine, containing the N-Acetyl-L-Leucine enantiomer, can slow disease progression in lysosomal storage disorders. This research provides a foundation for further clinical trials and potential therapeutic applications (Ecem Kaya et al., 2021).

  • Role in Carrier Switching : Research indicates that acetylation of L-leucine, resulting in N-Acetyl-L-leucine, switches its carrier from the L-amino acid transporter to organic anion transporters. This finding is significant for understanding the pharmacokinetics and mechanism of action of drugs based on N-Acetyl-L-Leucine (G. Churchill et al., 2020).

properties

IUPAC Name

(2S)-2-acetamido-4-methyl-N-(4-nitrophenyl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c1-9(2)8-13(15-10(3)18)14(19)16-11-4-6-12(7-5-11)17(20)21/h4-7,9,13H,8H2,1-3H3,(H,15,18)(H,16,19)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJKQHDBYBGOMH-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428584
Record name N-Acetyl-L-leucine-p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Acetyl-L-leucine-p-nitroanilide

CAS RN

19746-40-8
Record name N-Acetyl-L-leucine-p-nitroanilide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428584
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
EAS Brunialti, P Gatti-Lafranconi, M Lotti - Biochimie, 2011 - Elsevier
We report on the characterisation of a member of the acylaminoacyl peptidase family, the first isolated from bacteria. The enzyme was obtained from the psychrophilic bacterium …
Number of citations: 24 www.sciencedirect.com
R Balti, F Bougherra, A Bougatef, BK Hayet… - Food Chemistry, 2012 - Elsevier
… N-succinyl-(Ala) 3 -p-nitroanilide (SAAApNA), N-benzoyl-l-tyrosine-p-nitroanilide (B-Tyr-pNA), N-succinyl-phenylalanine-p-nitroanilide (S-Phe-pNA) and N-acetyl-l-leucine-p-nitroanilide …
Number of citations: 26 www.sciencedirect.com
S Chohnan, K Shiraki, K Yokota, M Ohshima… - Journal of …, 2004 - Am Soc Microbiol
… N-Acetyl-l-lysine-p-nitroanilide (Ac-Lys-pNA), l-arginine-p-nitroanilide, N-acetyl-l-leucine-p-nitroanilide, and N-acetyl-l-phenylalanine-p-nitroanilide were from Bachem AG, Bubendorf, …
Number of citations: 25 journals.asm.org
H Kitano, Y Maeda, K Furukawa… - Photochemistry and …, 1995 - Wiley Online Library
Modification of an enzyme, α‐chymotrypsin, was examined by using a water‐soluble photo‐Fenton reagent. By photoirradiation of the enzyme with the reagent, which can occupy a …
Number of citations: 8 onlinelibrary.wiley.com
S Borek, W Ratajczak - Acta physiologiae plantarum, 2002 - Springer
The intensity of protein reserve activation in yellow lupine (Lupinus luteus L.) organs cultured in vitro in the presence of saccharose and without sugar in the medium was studied. …
Number of citations: 21 link.springer.com
F Parravicini, A Natalello, E Papaleo, L De Gioia… - PLoS …, 2013 - journals.plos.org
… Substrates for peptidase activity assays, N-acetyl-L-leucine-p-nitroanilide (Nac-leu-pNA) and N-acetyl-L-phenylalanine-p-nitroanilide (Nac-phe-pNA), were from Bachem. …
Number of citations: 14 journals.plos.org
S Chohnan, J Nonaka, K Teramoto… - FEMS microbiology …, 2002 - academic.oup.com
… N-Benzoyl-l-lysine-methyl ester (Bz-Lys-OMe), N-acetyl-l-lysine-p-nitroanilide (Ac-Lys-p NA), l-arginine-p-nitroanilide (Arg-p NA), N-acetyl-l-leucine-p-nitroanilide (Ac-Leu-p NA), and N-…
Number of citations: 32 academic.oup.com
M Mangiagalli, A Barbiroli, C Santambrogio… - International Journal of …, 2021 - Elsevier
… N-acetyl-L-leucine-p-nitroanilide … The substrate for peptidase activity assays, N-Acetyl-L-leucine-p-nitroanilide (Nac-leu-pNA) was from Bachem (Bubendorf, Switzerland). …
Number of citations: 6 www.sciencedirect.com
S Brocca, C Ferrari, A Barbiroli, A Pesce… - The FEBS …, 2016 - Wiley Online Library
… Oligonucleotides were from Eurofins (Eurofins Genomics GmbH, Ebersberg, Germany) and the substrate for peptidase activity assays, N-acetyl-l-leucine-p-nitroanilide (Nac-leu-pNA), …
Number of citations: 18 febs.onlinelibrary.wiley.com
SK Nandanwar, SB Borkar, JH Lee, HJ Kim - Applied Sciences, 2020 - mdpi.com
Cold-active enzymes increase their catalytic efficiency at low-temperature, introducing structural flexibility at or near the active sites. Inevitably, this feat seems to be accompanied by …
Number of citations: 12 www.mdpi.com

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